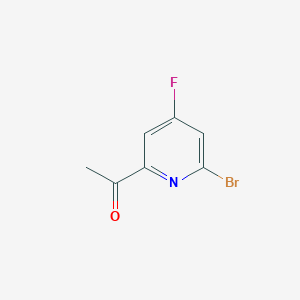

1-(6-Bromo-4-fluoropyridin-2-YL)ethanone

Description

1-(6-Bromo-4-fluoropyridin-2-yl)ethanone is a halogenated pyridine derivative featuring a pyridine ring substituted with bromine at position 6, fluorine at position 4, and an acetyl group (ethanone) at position 2. The bromine atom enhances electrophilic substitution reactivity, while the fluorine atom contributes to metabolic stability and bioavailability in drug candidates .

Properties

Molecular Formula |

C7H5BrFNO |

|---|---|

Molecular Weight |

218.02 g/mol |

IUPAC Name |

1-(6-bromo-4-fluoropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H5BrFNO/c1-4(11)6-2-5(9)3-7(8)10-6/h2-3H,1H3 |

InChI Key |

PJNFJOYPOBYANU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=CC(=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-4-fluoropyridin-2-YL)ethanone typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-acetylpyridine with bromine and fluorine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-4-fluoropyridin-2-YL)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can yield carboxylic acids and alcohols, respectively .

Scientific Research Applications

1-(6-Bromo-4-fluoropyridin-2-YL)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-fluoropyridin-2-YL)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms can form halogen bonds with target molecules, influencing their activity. The ethanone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally related to 1-(6-Bromo-4-fluoropyridin-2-yl)ethanone, differing in substituent positions or halogen composition. Key comparisons are outlined below:

1-(6-Bromo-3-fluoropyridin-2-yl)ethanone (CAS 1016228-01-5)

- Structure: Bromine at position 6, fluorine at position 3, ethanone at position 2.

- This compound is noted for its applications in drug development due to enhanced biological activity from halogen substituents .

- Synthesis: Likely synthesized via halogenation and Friedel-Crafts acylation, similar to methods for 1-(3-bromophenyl)ethanone derivatives .

1-(5-Bromo-3-fluoropyridin-2-yl)ethanone

- Structure: Bromine at position 5, fluorine at position 3, ethanone at position 2.

- Properties : The shifted bromine position reduces electrophilic reactivity at position 6, which is critical for cross-coupling reactions. This compound may exhibit lower binding affinity in enzyme inhibition studies compared to 6-bromo analogs .

1-(2-Bromopyridin-4-yl)ethanone (CAS 864674-02-2)

- Structure: Bromine at position 2, ethanone at position 4.

- Properties : The reversed substituent positions significantly alter electronic effects. The bromine at position 2 directs electrophilic substitution to position 5, making this compound less versatile in synthesizing polysubstituted pyridines. However, it serves as a precursor for acetylated heterocycles in medicinal chemistry .

2-Bromo-1-(6-bromopyridin-2-yl)ethanone (CAS 142978-11-8)

- Structure: Two bromine atoms (positions 2 and 6) and an ethanone group.

- Properties : The dual bromine substitution increases molecular weight (284.94 g/mol) and may reduce solubility in polar solvents. This compound is primarily used in halogen-exchange reactions and as a bulky intermediate in Suzuki-Miyaura couplings .

Data Table: Structural and Functional Comparison

| Compound Name | Substituent Positions | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| 1-(6-Bromo-4-fluoropyridin-2-yl)ethanone | Br (6), F (4), ethanone (2) | ~218.03* | Drug precursors, cross-coupling reactions |

| 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone | Br (6), F (3), ethanone (2) | 218.03 | Medicinal chemistry, enzyme inhibitors |

| 1-(2-Bromopyridin-4-yl)ethanone | Br (2), ethanone (4) | 200.03 | Heterocyclic synthesis |

| 2-Bromo-1-(6-bromopyridin-2-yl)ethanone | Br (2, 6), ethanone (1) | 284.94 | Suzuki coupling, halogenation studies |

*Calculated based on analogous compounds.

Key Research Findings

- Reactivity: The 6-bromo-4-fluoro substitution pattern favors regioselective cross-coupling reactions, as seen in analogs like 1-(6-bromo-3-pyridyl)ethanone, which undergoes Suzuki coupling with aryl boronic acids .

- Biological Activity: Fluorine at position 4 may enhance metabolic stability compared to non-fluorinated analogs, as observed in CYP51 enzyme inhibitors like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) .

- Synthetic Methods: Ultrasound-assisted synthesis, as demonstrated for chalcone-substituted quinoxalines, could optimize the yield of 1-(6-bromo-4-fluoropyridin-2-yl)ethanone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.